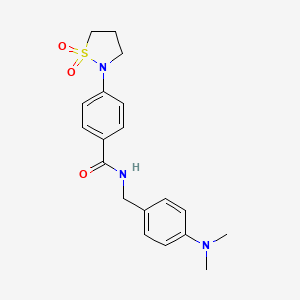
Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate” is a complex organic compound. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method . The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, with the tert-butyl, cyano, and carboxylate groups attached at the 6, 3, and 4 positions, respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could undergo various reactions. For example, the cyano group could be hydrolyzed to a carboxylic acid, or the dihydropyridine ring could be hydrogenated to a piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Dihydropyridines are generally stable compounds, but the presence of the cyano and carboxylate groups could make it more reactive .Wissenschaftliche Forschungsanwendungen
Calcium Channel Blocker: Methyl DHP derivatives have been investigated as potential calcium channel blockers, which could be useful in treating cardiovascular diseases by modulating calcium ion influx into cells .
Antioxidant Activity: Methyl DHP compounds show antioxidant properties, protecting cells from oxidative stress and potentially mitigating various health conditions .
Organic Synthesis and Chemical Reactions
Methyl DHP serves as a versatile building block in organic synthesis due to its unique structure. Researchers have explored its applications in the following areas:
Chemoselective Reagent: tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, derived from Methyl DHP, has been used as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines .
Biologically Active Precursors: Methyl DHP derivatives can serve as precursors for synthesizing biologically active natural products. For instance, they may contribute to the synthesis of compounds like Indiacen A and Indiacen B .
Materials Science and Industrial Applications
Methyl DHP-related compounds find applications beyond the lab, impacting materials and industry:
Polymerization Inhibitors: Derivatives of 2,6-di-tert-butylphenol, including Methyl DHP, act as polymerization inhibitors in vinyl monomers. These compounds prevent unwanted polymerization during storage and handling of monomers .
Recyclable Reagents: The Boc (tert-butoxycarbonyl) group, derived from Methyl DHP, is easily recyclable and has potential for industrial production .
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)9-5-7(11(16)17-4)8(6-13)10(15)14-9/h5H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCQJCBFNULGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)
![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)
![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770047.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2770051.png)
